Prolyl-Glutamine

概要

説明

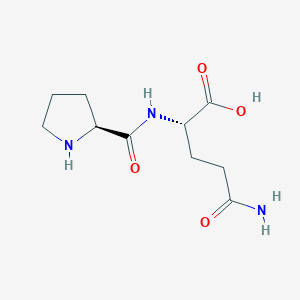

Prolyl-Glutamine is a dipeptide composed of the amino acids proline and glutamine. It is an incomplete breakdown product of protein digestion or protein catabolism. This compound is known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .

準備方法

Synthetic Routes and Reaction Conditions: Prolyl-Glutamine can be synthesized through peptide bond formation between proline and glutamine. This typically involves the use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) in the presence of a base (e.g., N-methylmorpholine) to activate the carboxyl group of one amino acid, allowing it to react with the amino group of the other amino acid.

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using specific proteases that catalyze the formation of peptide bonds. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the amino acids involved.

化学反応の分析

Types of Reactions: Prolyl-Glutamine can undergo various chemical reactions, including:

Hydrolysis: The peptide bond between proline and glutamine can be hydrolyzed by proteases, resulting in the formation of free proline and glutamine.

Oxidation: The amino acids in this compound can undergo oxidation reactions, particularly at the side chains of proline and glutamine.

Substitution: The amino groups in this compound can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or chymotrypsin.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

Hydrolysis: Free proline and glutamine.

Oxidation: Oxidized derivatives of proline and glutamine.

Substitution: Substituted derivatives of this compound.

科学的研究の応用

Metabolic Role and Cancer Research

Prolyl-glutamine is increasingly recognized for its role in cancer metabolism. Research indicates that both proline and glutamine are interconvertible and play significant roles in cellular metabolism, particularly under stress conditions such as nutrient deprivation or hypoxia.

- Cancer Metabolism : Pro-Gln has been implicated in modulating cancer cell behavior by influencing apoptosis and autophagy pathways. Studies have shown that proline metabolism can affect tumor growth and survival, with glutamine serving as a critical substrate for these processes .

Case Study: Proline Metabolism in Cancer Cells

A study demonstrated that proline-derived reactive oxygen species (ROS) act as signaling molecules that can reprogram cancer metabolism, enhancing the survival of cells under metabolic stress . This finding underscores the potential of targeting proline metabolism to develop therapeutic strategies against cancer.

Nutritional Applications

This compound has been studied for its effects on exercise recovery and fatigue management in sports nutrition.

- Anti-Fatigue Effects : Glutamine supplementation, which includes Pro-Gln, has shown promise in improving recovery markers following intense exercise. It aids in glycogen synthesis and reduces ammonia accumulation, contributing to enhanced performance and reduced fatigue .

Data Table: Effects of Glutamine Supplementation on Recovery

| Parameter | Glutamine Group | Placebo Group | p-value |

|---|---|---|---|

| Time to Exhaustion (min) | 46.33 ± 10.80 | 41.90 ± 3.82 | <0.001 |

| Glycogen Synthesis | Increased | No Change | <0.05 |

| Ammonia Levels | Reduced | Increased | <0.01 |

This table illustrates the significant improvements observed in the glutamine group compared to the placebo group, highlighting its potential benefits in athletic performance .

Gastrointestinal Health

This compound also plays a role in gastrointestinal health, particularly concerning gluten intolerance and celiac disease.

- Therapeutic Glutenase : Research into glutenases like neprosin, which can effectively degrade gluten peptides, has highlighted the importance of proline-rich sequences in gluten proteins that trigger immune responses in celiac disease patients . Pro-Gln may enhance the efficacy of such enzymes by facilitating the breakdown of harmful peptides.

Case Study: Neprosin's Efficacy

In animal models, co-administration of gliadin with neprosin significantly reduced the abundance of immunogenic gluten peptides in the small intestine by up to 90%, demonstrating a promising therapeutic application for individuals with gluten sensitivity .

Implications for Aging and Health

The anti-inflammatory properties of glutamine, including its dipeptide form Pro-Gln, have implications for aging populations.

- Safety and Tolerability : A recent study on older adults indicated that supplementation with effervescent glutamine did not produce significant adverse effects or changes in metabolic parameters over a 60-day period . This suggests that Pro-Gln could be safely integrated into dietary regimens for older individuals to support metabolic health.

Data Table: Biochemical Parameters Before and After Supplementation

| Parameter | Baseline (Day 0) | After 60 Days (Day 60) |

|---|---|---|

| Prealbumin Levels | Normal | Normal |

| Albumin Levels | Normal | Normal |

| BMI | 29.1 ± 5.3 | 29.3 ± 5.5 |

This data indicates stable biochemical markers during supplementation, supporting the safety profile of Pro-Gln .

作用機序

The mechanism of action of Prolyl-Glutamine involves its role as an intermediate in protein metabolism. It is formed during the breakdown of proteins and can be further hydrolyzed to release free proline and glutamine. These amino acids are then utilized in various metabolic pathways, including collagen biosynthesis and energy production .

類似化合物との比較

Prolyl-Hydroxyproline: Another dipeptide involving proline, known for its role in collagen stability.

Glutamyl-Glutamine: A dipeptide involving glutamine, studied for its role in nitrogen metabolism.

Uniqueness of Prolyl-Glutamine: this compound is unique due to its specific combination of proline and glutamine, which allows it to participate in distinct metabolic pathways and exhibit unique physiological effects. Its role as an intermediate in protein catabolism and its potential signaling functions distinguish it from other similar dipeptides .

生物活性

Prolyl-glutamine (Pro-Gln) is a dipeptide formed from proline and glutamine, two amino acids that play significant roles in various biological processes. This article delves into the biological activity of Pro-Gln, emphasizing its immunological effects, metabolic pathways, and potential therapeutic applications.

1. Overview of this compound

This compound is a non-essential dipeptide that can influence various physiological functions. It is synthesized in the body and found in several food sources. Understanding its biological activity is essential for exploring its potential health benefits, particularly in immune function and gut health.

2. Immunological Functions

Pro-Gln has been shown to have several immunomodulatory effects:

- Enhancement of Immune Cell Function: Pro-Gln supports the proliferation of lymphocytes and the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-gamma). It is crucial for maintaining the activity of lymphokine-activated killer cells (LAK) and enhancing phagocytosis by neutrophils and monocytes .

- Gut Health: Pro-Gln plays a vital role in maintaining the integrity of the intestinal mucosa. It helps prevent increased intestinal permeability, which can lead to translocation of bacteria into the bloodstream during catabolic states . This protective role is particularly important during stress or illness when the demand for glutamine increases significantly.

3. Metabolic Pathways

The metabolism of Pro-Gln is closely linked to that of its constituent amino acids:

- Glutamine Metabolism: Glutamine serves as a key energy source for rapidly dividing cells, including lymphocytes. Upon activation, T cells exhibit increased glutamine uptake, which is essential for their proliferation and function . The conversion of glutamine to other metabolites supports various biosynthetic processes critical for immune responses.

- Proline Synthesis: Proline can be synthesized from glutamine through specific metabolic pathways. This conversion is significant in cancer metabolism, where altered proline synthesis from glutamine may influence tumor growth and response to therapies .

4. Case Studies and Research Findings

Several studies have explored the biological activity of Pro-Gln and related compounds:

5. Therapeutic Implications

The biological activities of Pro-Gln suggest potential therapeutic applications:

- Nutritional Supplementation: Given its role in immune function and gut health, Pro-Gln supplementation could benefit individuals undergoing stress or illness, particularly those with compromised immune systems or gastrointestinal integrity.

- Cancer Therapy: Understanding the metabolic pathways involving Pro-Gln may open avenues for targeted therapies that exploit altered amino acid metabolism in tumors . For instance, inhibiting pathways that convert glutamine to proline could be a strategy to limit tumor growth.

6. Conclusion

This compound exhibits significant biological activity through its roles in immune modulation and metabolic processes. Its impact on lymphocyte function, gut health, and potential therapeutic applications underscores the importance of further research into this dipeptide's mechanisms and benefits. As studies continue to elucidate its functions, Pro-Gln may emerge as a valuable component in nutritional therapy and disease management strategies.

特性

IUPAC Name |

(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O4/c11-8(14)4-3-7(10(16)17)13-9(15)6-2-1-5-12-6/h6-7,12H,1-5H2,(H2,11,14)(H,13,15)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAQGFGGJSLLHE-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428578 | |

| Record name | Prolyl-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18668-08-1 | |

| Record name | L-Prolyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18668-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolyl-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of the prolyl-glutamine sequence found within the Val-Val-Pro-Gln peptide?

A1: The sequence Val-Val-Pro-Gln is highly conserved in elastin, a protein crucial for the elasticity of tissues like skin and lungs []. While this specific study focuses on the entire tetrapeptide, the presence of this compound within this sequence suggests it might play a role in the peptide's observed effects. The study demonstrates that Val-Val-Pro-Gln can stimulate the proliferation of normal human dermal fibroblasts, indicating a potential role in matrix metabolism and tissue remodeling []. This suggests that the this compound motif could be a key component in the peptide's bioactivity, though further research focusing specifically on this dipeptide is needed to confirm its individual contribution.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。